2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions.
-
Formation of the Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux in the presence of a suitable catalyst such as acetic acid.
Process: The condensation of 2-aminopyridine with ethyl acetoacetate forms the pyrido[1,2-a]pyrimidine core.
-
Functionalization
Dimethylamino Group Introduction:
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Products: Reduction typically yields alcohols or amines depending on the specific functional groups present.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with an amino group instead of a dimethylamino group.
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness
2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it particularly useful in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-4-6-15-10(8)13-11(14(2)3)9(7-16)12(15)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFILYIEWTDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.